Precise +2.01 Da Mass Shift Enables Unambiguous Quantification in Isotope-Dilution LC-MS/MS
The target compound exhibits a molecular weight of 362.4 Da (C16H14D2N4O4S) compared to 360.39 Da (C16H16N4O4S) for the non-deuterated intermediate, yielding a net mass increase of 2.01 Da . This +2 Da shift is achieved through site-specific deuteration at the methylene bridge—not the 12-methyl group—as confirmed by the SMILES notation CS(=O)(OC([2H])([2H])C1=...) . By contrast, the d1 intermediate (N391279 precursor) provides only +1 Da separation, which is vulnerable to interference from the natural [M+1] isotopic peak of unlabeled analyte . The d2 mass shift places the internal standard signal in a clean spectral window, enabling a lower limit of quantification typically in the low ng/mL range for nevirapine bioanalysis [1].
| Evidence Dimension | Molecular weight and mass shift for isotope-dilution MS |
|---|---|
| Target Compound Data | 362.4 Da (C16H14D2N4O4S), +2.01 Da shift |
| Comparator Or Baseline | Non-deuterated intermediate: 360.39 Da (C16H16N4O4S), 0 Da shift; d1 intermediate: ~361 Da, +1 Da shift |
| Quantified Difference | Δm = +2.01 Da vs. d0; +1 Da vs. d1 |
| Conditions | Exact mass comparison by high-resolution mass spectrometry; SMILES structural confirmation from Clearsynth and CymitQuimica product datasheets |
Why This Matters
A +2 Da shift is the minimum recommended mass separation for isotope-dilution internal standards to avoid cross-talk with the analyte's [M+1] natural abundance peak, making this intermediate the optimal precursor for robust LC-MS/MS quantification.
- [1] Huang Y, et al. Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2011;401(6):1923-1933. doi:10.1007/s00216-011-5272-0. (Exemplifies deuterated NVP internal standard method validation at 0.25-100 ng/mg range). View Source
